molecular formula C12H12BrNO B1292375 6-(3-Bromophenyl)-6-Oxohexanenitrile CAS No. 884504-64-7

6-(3-Bromophenyl)-6-Oxohexanenitrile

Cat. No. B1292375
CAS RN: 884504-64-7
M. Wt: 266.13 g/mol
InChI Key: UKTLGIJCGDBFOT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of bromophenyl compounds can involve multicomponent reactions, as demonstrated in the synthesis of 2-amino-4-(3-bromophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile. This compound was synthesized with an 86% yield using 3-bromobenzaldehyde, malononitrile, and dimedone with urea as an organocatalyst at room temperature . This suggests that similar conditions could potentially be used for synthesizing 6-(3-Bromophenyl)-6-Oxohexanenitrile, although the exact synthesis route for this compound is not provided.

Molecular Structure Analysis

The molecular structure of bromophenyl compounds can be complex and is often determined using single-crystal X-ray diffraction. For instance, the structure of 2-amino-4-(3-bromophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile was solved by direct methods and refined to a final R-value of 0.0585, indicating a reliable structure determination . The packing within the unit cell is stabilized by intermolecular hydrogen interactions. This level of detail in structural analysis would be expected for this compound as well.

Chemical Reactions Analysis

Bromophenyl compounds can undergo various chemical reactions, including dimerization and ring contraction as seen in the bromide ion-catalyzed dimerization of 3,3-diphenyl-6-oxa-3-silabicyclo[3.1.0]hexane . The kinetics of these reactions can be determined, such as the first-order ring contraction reaction of the resulting dimer . These findings suggest that this compound may also participate in similar reactions, potentially leading to dimerization or other transformations under the right conditions.

Physical and Chemical Properties Analysis

While the physical and chemical properties of this compound are not directly reported, the properties of related compounds can provide some insights. For example, the crystallization in a specific space group and the presence of intermolecular hydrogen interactions can influence the melting point, solubility, and stability of the compound . These properties are crucial for understanding the behavior of the compound in different environments and can affect its applications in various fields.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Derivatives : One study focused on synthesizing novel derivatives involving nitriles, which is relevant to 6-(3-Bromophenyl)-6-Oxohexanenitrile. The derivatives were characterized using techniques like NMR, IR, LC-MS, and elemental analysis, showcasing the diverse synthetic possibilities of nitriles in medicinal chemistry (Desai, Pandya, & Vaja, 2017).

  • X-Ray Crystallographic Studies : Another study utilized X-ray crystallography to analyze the structure of an anticonvulsant enaminone compound, providing insights into the structural aspects of compounds related to this compound (Edafiogho, Denny, Schwalbe, & Lowe, 2003).

Chemical Properties and Reactions

  • Photolysis and Reactivity : A study on the generation and reactivity of aminophenyl cations through photolysis, which is relevant to understanding the chemical behavior of bromophenyl compounds, a category that includes this compound (Guizzardi, Mella, Fagnoni, Freccero, & Albini, 2001).

  • Cascade Reactions for Pyridine Synthesis : The use of ketonitriles, closely related to this compound, in palladium-catalyzed cascade reactions for synthesizing pyridines, highlights the compound's potential in facilitating complex chemical syntheses (Yao, Qi, Li, Zhen, Liu, Zhao, Shao, Hu, & Chen, 2020).

Biological Activities

Mechanism of Action

Without specific information about the intended use or biological activity of this compound, it’s difficult to speculate about its mechanism of action .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity and the specific conditions under which it is handled. As with any chemical, appropriate safety precautions should be taken when handling this compound .

Future Directions

The future research directions for this compound would depend on its intended use and observed properties. If it exhibits interesting biological activity, for example, it could be further studied as a potential therapeutic agent .

properties

IUPAC Name

6-(3-bromophenyl)-6-oxohexanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrNO/c13-11-6-4-5-10(9-11)12(15)7-2-1-3-8-14/h4-6,9H,1-3,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKTLGIJCGDBFOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=O)CCCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70642198
Record name 6-(3-Bromophenyl)-6-oxohexanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70642198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

884504-64-7
Record name 3-Bromo-ε-oxobenzenehexanenitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=884504-64-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(3-Bromophenyl)-6-oxohexanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70642198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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